Cl_NooM
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Overview
Description
Cl_NooM, with the chemical formula C13H11ClN2O, is a compound that has garnered interest due to its unique structural and chemical properties . It is a chlorinated derivative of N-(tolyl)pyridinecarboxamide, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cl_NooM typically involves the chlorination of N-(tolyl)pyridinecarboxamide. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the aromatic ring. The general synthetic route can be summarized as follows:
Starting Material: N-(tolyl)pyridinecarboxamide.
Chlorination: The starting material is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an inert solvent like dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is typically conducted at low temperatures (0-5°C) to prevent over-chlorination and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cl_NooM undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, where nucleophiles like amines or thiols replace the chlorine atom
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cl_NooM has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Cl_NooM involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by forming stable complexes. The pathways involved include:
Enzyme Inhibition: this compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It can modulate signaling pathways by interacting with key proteins involved in cellular communication
Comparison with Similar Compounds
Cl_NooM is compared with other chlorinated derivatives of N-(tolyl)pyridinecarboxamide. Similar compounds include:
N-(tolyl)pyridinecarboxamide: The parent compound without chlorination.
Chlorinated Relatives: Other isomers with chlorine atoms at different positions on the aromatic ring .
Uniqueness
This compound is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
4-chloro-N-(2-methylphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-4-2-3-5-11(9)16-13(17)12-8-10(14)6-7-15-12/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJFXERVUVQNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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